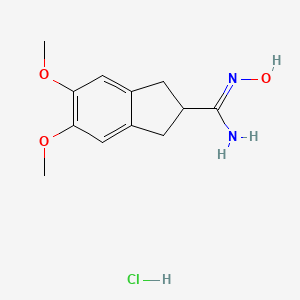
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a dihydroindene core with hydroxy, methoxy, and carboxamidine functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride typically involves multiple steps. One common method includes the initial formation of the indene core, followed by functionalization to introduce the hydroxy, methoxy, and carboxamidine groups. Specific reagents and conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-one: Shares the indene core but lacks the carboxamidine group.
2,3-Dihydro-4,7-dimethyl-1H-indene: Similar core structure with different substituents.
N-Benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine: Contains a similar indene core with additional functional groups
Uniqueness
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
79660-76-7 |
|---|---|
Molekularformel |
C12H17ClN2O3 |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
N'-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-16-10-5-7-3-9(12(13)14-15)4-8(7)6-11(10)17-2;/h5-6,9,15H,3-4H2,1-2H3,(H2,13,14);1H |
InChI-Schlüssel |
ZGEYQGVDCVQKIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CC(CC2=C1)C(=NO)N)OC.Cl |
Isomerische SMILES |
COC1=C(C=C2CC(CC2=C1)/C(=N/O)/N)OC.Cl |
Kanonische SMILES |
COC1=C(C=C2CC(CC2=C1)C(=NO)N)OC.Cl |
Synonyme |
N-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide Org 10325 Org-10325 Org10325 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















